Naphth[2,3-c]acridine-5,8,14(13H)-trione, 10-chloro-7-[(6,11-dihydro-6,11-dioxo-2-phenylnaphtho[2,3-g]quinazolin-4-yl)amino]-
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Overview
Description
Naphth[2,3-c]acridine-5,8,14(13H)-trione, 10-chloro-7-[(6,11-dihydro-6,11-dioxo-2-phenylnaphtho[2,3-g]quinazolin-4-yl)amino]- is a complex heterocyclic compound This compound is notable for its intricate structure, which includes multiple fused rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphth[2,3-c]acridine-5,8,14(13H)-trione, 10-chloro-7-[(6,11-dihydro-6,11-dioxo-2-phenylnaphtho[2,3-g]quinazolin-4-yl)amino]- typically involves multicomponent reactions and cyclization processes. One common approach is the use of Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst . Another method involves the hydroamination of terminal alkynes followed by Friedländer cyclization . These reactions are often carried out under mild conditions to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale multicomponent reactions, utilizing automated reactors to ensure consistency and efficiency. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Naphth[2,3-c]acridine-5,8,14(13H)-trione, 10-chloro-7-[(6,11-dihydro-6,11-dioxo-2-phenylnaphtho[2,3-g]quinazolin-4-yl)amino]- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . The conditions for these reactions typically involve controlled temperatures and pH levels to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines .
Scientific Research Applications
Naphth[2,3-c]acridine-5,8,14(13H)-trione, 10-chloro-7-[(6,11-dihydro-6,11-dioxo-2-phenylnaphtho[2,3-g]quinazolin-4-yl)amino]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of Naphth[2,3-c]acridine-5,8,14(13H)-trione, 10-chloro-7-[(6,11-dihydro-6,11-dioxo-2-phenylnaphtho[2,3-g]quinazolin-4-yl)amino]- involves its interaction with various molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to intercalate into DNA, thereby inhibiting DNA replication and transcription . Additionally, it may inhibit specific enzymes or signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthyridines: These compounds share a similar fused-ring structure and exhibit diverse biological activities.
1,4-Naphthoquinones: Known for their cardioprotective, neuroprotective, and anti-inflammatory properties.
Quinacrine: An acridine derivative with antimalarial and antimicrobial properties.
Uniqueness
Naphth[2,3-c]acridine-5,8,14(13H)-trione, 10-chloro-7-[(6,11-dihydro-6,11-dioxo-2-phenylnaphtho[2,3-g]quinazolin-4-yl)amino]- stands out due to its unique combination of fused rings and functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
6661-46-7 |
---|---|
Molecular Formula |
C43H21ClN4O5 |
Molecular Weight |
709.1 g/mol |
IUPAC Name |
10-chloro-7-[(6,11-dioxo-2-phenylnaphtho[2,3-g]quinazolin-4-yl)amino]-13H-naphtho[2,3-c]acridine-5,8,14-trione |
InChI |
InChI=1S/C43H21ClN4O5/c44-21-14-15-31-28(16-21)41(53)35-33(19-30-34(36(35)45-31)40(52)25-13-7-6-12-24(25)39(30)51)47-43-29-17-26-27(38(50)23-11-5-4-10-22(23)37(26)49)18-32(29)46-42(48-43)20-8-2-1-3-9-20/h1-19H,(H,45,53)(H,46,47,48) |
InChI Key |
LYXQXACEQGZEBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC4=C(C=C3C(=N2)NC5=C6C(=C7C(=C5)C(=O)C8=CC=CC=C8C7=O)NC9=C(C6=O)C=C(C=C9)Cl)C(=O)C1=CC=CC=C1C4=O |
Origin of Product |
United States |
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